molecular formula C24H18N4O5S B3917165 1-(3,5-dimethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(3,5-dimethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B3917165
M. Wt: 474.5 g/mol
InChI Key: WEJFVFNDRUODML-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrimidinedione derivative, which is a class of compounds that includes various pharmaceutical drugs . Pyrimidinediones (also known as pyrimidin-2,4-diones or uracils) are a type of heterocyclic compound and they form the basic structure of uracil, a component of RNA .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including a nitro group, an ether linkage, a thioether linkage, and a pyrimidinedione ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially undergo reduction reactions, and the ether and thioether linkages could potentially be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could potentially make the compound more reactive, and the ether and thioether linkages could potentially affect its solubility .

Future Directions

The study of pyrimidinedione derivatives is a active area of research due to their potential biological activities. Future research could involve the synthesis and testing of this compound to determine its biological activity and potential applications .

properties

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5S/c1-14-9-15(2)11-18(10-14)27-23(30)20(22(29)26-24(27)34)12-16-3-6-19(7-4-16)33-21-8-5-17(13-25-21)28(31)32/h3-13H,1-2H3,(H,26,29,34)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJFVFNDRUODML-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])C(=O)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
1-(3,5-dimethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 3
Reactant of Route 3
1-(3,5-dimethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 4
Reactant of Route 4
1-(3,5-dimethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 5
Reactant of Route 5
1-(3,5-dimethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Reactant of Route 6
Reactant of Route 6
1-(3,5-dimethylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

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